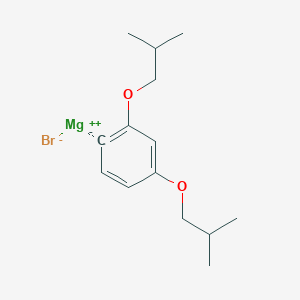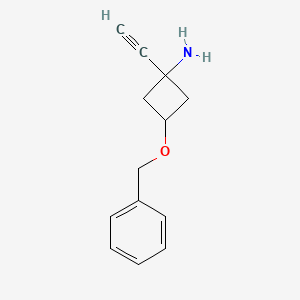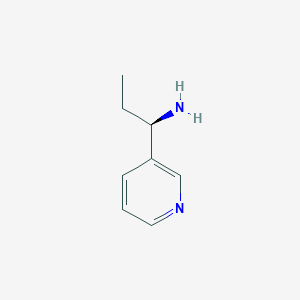
(R)-1-(Pyridin-3-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(Pyridin-3-yl)propan-1-amine is a chiral amine compound characterized by a pyridine ring attached to a propan-1-amine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Pyridin-3-yl)propan-1-amine typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric hydrogenation of 3-pyridylpropanone using chiral catalysts under hydrogen gas. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 25-50°C.
Industrial Production Methods: On an industrial scale, the production of ®-1-(Pyridin-3-yl)propan-1-amine may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation using supported metal catalysts, such as palladium on carbon, is a preferred method due to its scalability and cost-effectiveness.
Types of Reactions:
Oxidation: ®-1-(Pyridin-3-yl)propan-1-amine can undergo oxidation reactions to form the corresponding imine or nitrile derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products:
Oxidation: Pyridine-3-carboxaldehyde, pyridine-3-carbonitrile.
Reduction: Secondary and tertiary amines.
Substitution: N-alkylated or N-acylated derivatives.
科学研究应用
Chemistry: ®-1-(Pyridin-3-yl)propan-1-amine is used as a building block in organic synthesis for the preparation of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, providing insights into receptor-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a candidate for drug development, particularly in the design of central nervous system (CNS) active agents.
Industry: In the industrial sector, ®-1-(Pyridin-3-yl)propan-1-amine is used in the production of specialty chemicals and materials. Its reactivity and chiral properties are exploited in the manufacture of advanced materials and catalysts.
作用机制
The mechanism of action of ®-1-(Pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
- (S)-1-(Pyridin-3-yl)propan-1-amine
- 1-(Pyridin-2-yl)propan-1-amine
- 1-(Pyridin-4-yl)propan-1-amine
Comparison: Compared to its enantiomer (S)-1-(Pyridin-3-yl)propan-1-amine, the ®-enantiomer may exhibit different biological activities and binding affinities due to its chiral nature. The position of the pyridine ring in 1-(Pyridin-2-yl)propan-1-amine and 1-(Pyridin-4-yl)propan-1-amine can also influence the compound’s reactivity and interaction with molecular targets, highlighting the unique properties of ®-1-(Pyridin-3-yl)propan-1-amine.
属性
分子式 |
C8H12N2 |
|---|---|
分子量 |
136.19 g/mol |
IUPAC 名称 |
(1R)-1-pyridin-3-ylpropan-1-amine |
InChI |
InChI=1S/C8H12N2/c1-2-8(9)7-4-3-5-10-6-7/h3-6,8H,2,9H2,1H3/t8-/m1/s1 |
InChI 键 |
VQGKOCARCUCUMC-MRVPVSSYSA-N |
手性 SMILES |
CC[C@H](C1=CN=CC=C1)N |
规范 SMILES |
CCC(C1=CN=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Bicyclo[1.1.1]pentan-1-yl)-5-chloro-4-iodo-1H-pyrazole](/img/structure/B14896563.png)
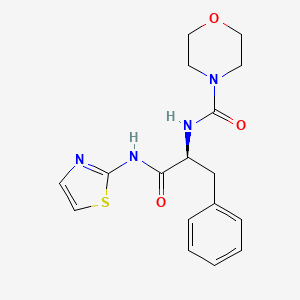
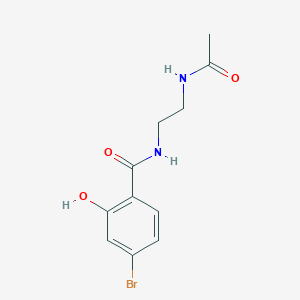
![tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate](/img/structure/B14896576.png)
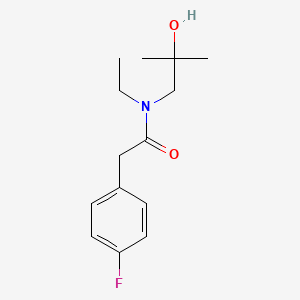
![7-Iodo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14896593.png)
![4-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14896599.png)
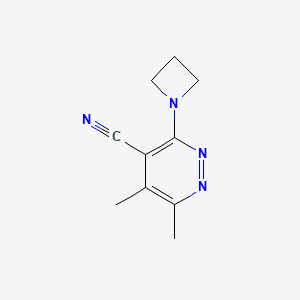
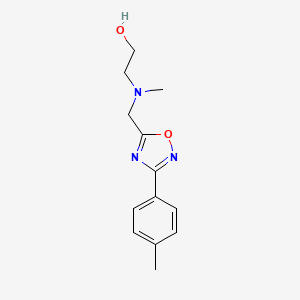
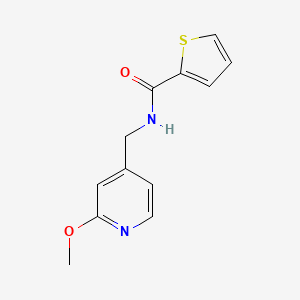
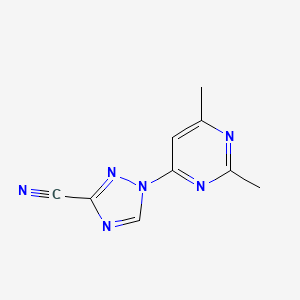
![3-[4-(5-chloropyridin-3-yl)-2-[(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-4(4aH)-yl]-3-{[(1r,4R)-4-methylcyclohexyl]methyl}-3H-imidazo[4,5-c]pyridin-6-yl]-1,2,4-oxadiazol-5(4H)-one](/img/structure/B14896649.png)
